

Toxicological Profile of Isomahanimbine and Related Carbazole Alkaloids from *Murraya koenigii*

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Compound of Interest

Compound Name: *Isomahanimbine*

Cat. No.: *B3028681*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isomahanimbine, a carbazole alkaloid isolated from the leaves of *Murraya koenigii* (L.) Spreng., commonly known as the curry tree, has garnered interest for its potential pharmacological activities. As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding preclinical and clinical development. This technical guide provides a comprehensive overview of the available toxicological data for crude extracts of *Murraya koenigii*, which contain **Isomahanimbine**, and for related, more extensively studied carbazole alkaloids from the same source, such as mahanimbine and girinimbine. Due to a scarcity of toxicological studies focusing specifically on isolated **Isomahanimbine**, this document extrapolates potential toxicological characteristics from data on these related compounds and extracts.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and cellular pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from acute, sub-acute, and in vitro cytotoxicity studies of *Murraya koenigii* extracts and their constituent alkaloids.

Table 1: Acute Toxicity Studies of *Murraya koenigii* Extracts

Extract Type	Animal Model	Route of Administration	LD50 (mg/kg)	Observations	Reference
Crude Powder (MCR)	Swiss albino mice	Oral	> 9000	No mortality; mild irritability and stereotypy at higher doses. [1]	[1]
Methanol Extract (MME)	Swiss albino mice	Oral	> 9000	No mortality; hypoactivity at higher doses.[1]	[1]
Ethanollic Extract	Wistar rats	Oral	> 2000	No mortality or signs of toxicity.	[2]
Mahanine-Enriched Fraction (MEF)	Mice	Oral	> 5000	No clinical signs of toxicity or mortality.[3]	[3]

Table 2: Sub-Acute and Chronic Toxicity Studies of *Murraya koenigii* Extracts

Extract Type	Animal Model	Dose (mg/kg/day)	Duration	Key Findings	Reference
Ethanolic Extract	Wistar rats	300, 500, 900	28 days	Increased hemoglobin; decreased body weight, cholesterol, and glucose at 500 & 900 mg/kg. Mild congestion in all groups; hemorrhage and lymphocyte infiltration at 900 mg/kg.[2]	[2]
Mahanine-Enriched Fraction (MEF)	Mice	300	28, 90, and 180 days	No significant clinical signs of toxicity, behavioral changes, mortality, or alterations in organ weights, serum biochemistry, and hematological parameters.[3]	[3]

Table 3: In Vitro Cytotoxicity of *Murraya koenigii* Extracts and Related Alkaloids

Substance	Cell Line	Assay	IC50	Reference
Aqueous Extract	Caco-2 (colon adenocarcinoma)	LDH Release	-	45.83% LDH release at 0.8 µg/mL after 24h. [4]
Aqueous Extract	HepG2 (liver carcinoma)	LDH Release	-	15.74% LDH release at 0.8 µg/mL after 12h, suggesting low acute cytotoxicity. [4]
Mahanimbine	MCF-7 (breast cancer)	MTT Assay	14 µM	Induces apoptosis via mitochondrial pathway.
Girinimbine	A549 (lung cancer)	MTT Assay	6.2 µg/mL	High cytotoxicity. [5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the protocols for key experiments cited in this guide.

Acute Oral Toxicity Study (As per OECD Guideline 420)

This protocol is designed to assess the short-term toxicity of a substance when administered in a single oral dose.

- **Animal Selection:** Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are used.[\[1\]](#)[\[3\]](#)
- **Housing and Acclimatization:** Animals are housed in standard cages under controlled environmental conditions (22 ± 3 °C, 50-60% humidity, 12h light/dark cycle) for at least 5 days prior to the experiment to allow for acclimatization.[\[1\]](#)

- **Fasting:** Prior to dosing, animals are fasted overnight (food, but not water, is withheld) for 3-4 hours.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, with a starting dose typically of 2000 mg/kg.[3]
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

28-Day Repeated Dose Oral Toxicity Study (As per OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

- **Animal Selection and Grouping:** Healthy young adult rats (male and female) are randomly assigned to control and treatment groups (typically 3 dose levels).[2]
- **Dose Administration:** The test substance is administered orally by gavage daily for 28 days. The control group receives the vehicle only.[2]
- **Clinical Observations:** Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.
- **Hematology and Clinical Biochemistry:** At the end of the treatment period, blood samples are collected for analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and clinical biochemistry parameters (e.g., ALT, AST, creatinine, bilirubin).[2]
- **Pathology:** All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[2]

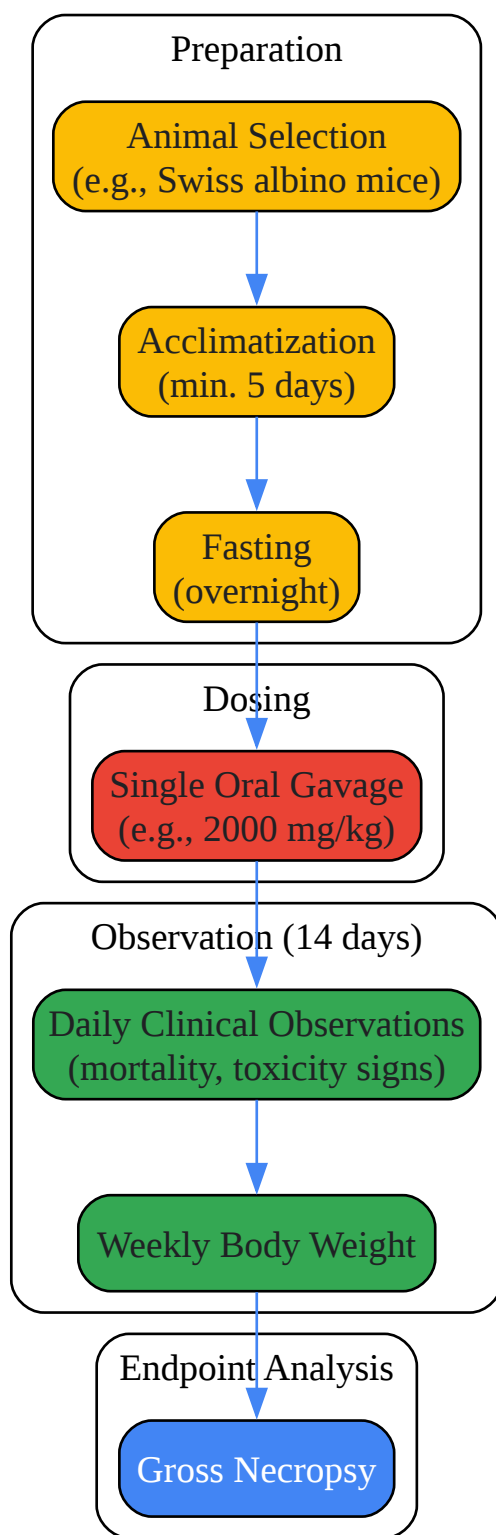
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

- **Cell Culture:** Cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.^[5]
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Treatment:** The cells are treated with various concentrations of the test substance (e.g., **Isomahanimbine** extract) and incubated for a specified period (e.g., 24, 48 hours).
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

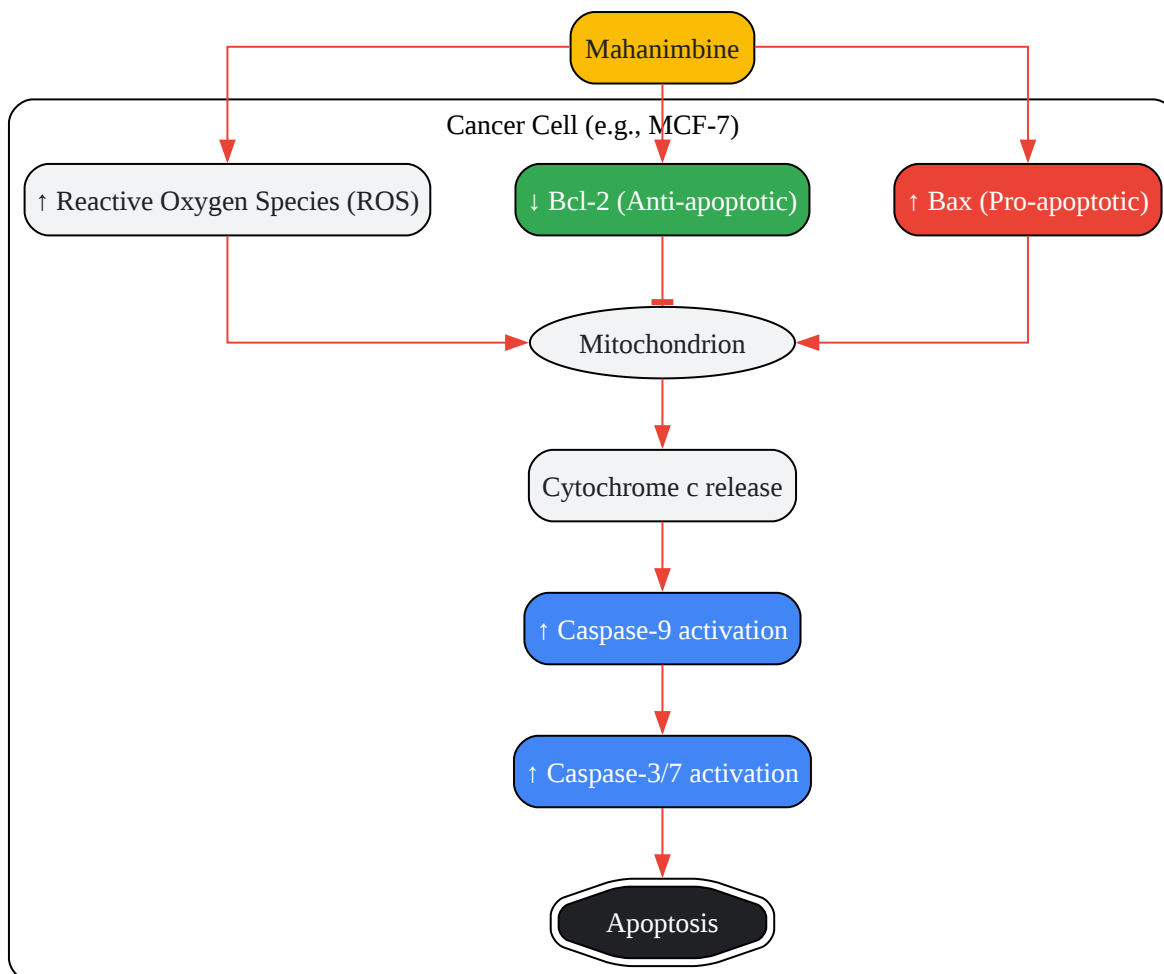
Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.



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Caption: Workflow for an acute oral toxicity study based on OECD guidelines.



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